

Comparative Efficacy Guide: 2-Chloropyridine-4-carbothioamide Derivatives

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

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Executive Summary

2-Chloropyridine-4-carbothioamide derivatives represent a specialized subclass of the pyridine-4-carbothioamide scaffold, a chemical family historically significant for its antitubercular activity (e.g., Ethionamide, Prothionamide). While the 2-alkyl analogues are established clinical agents, the 2-chloro derivatives serve as critical probes in Structure-Activity Relationship (SAR) studies, offering unique electronic modulation of the pyridine ring.

This guide objectively compares the physicochemical properties, biological efficacy, and mechanistic profiles of 2-chloro derivatives against their clinical 2-alkyl counterparts. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for antimycobacterial (TB) and emerging anticancer applications.

Chemical Structure & Mechanistic Grounding[1][2]

The core pharmacophore is the pyridine-4-carbothioamide. Efficacy is dictated by the substituent at the C2 position of the pyridine ring.[1]

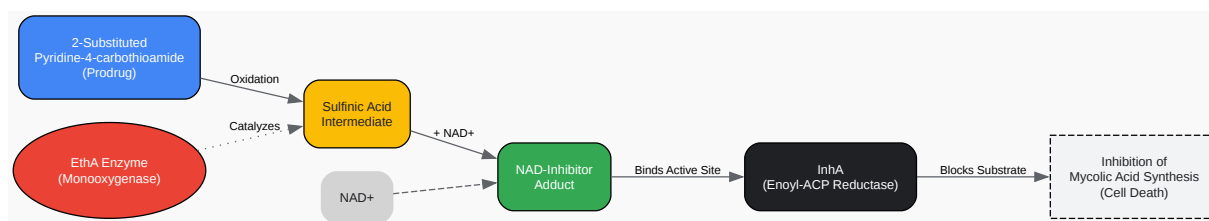
- Clinical Standards (2-Alkyl): Ethionamide (2-ethyl) and Prothionamide (2-propyl). The alkyl group provides essential lipophilicity for binding to the activating enzyme EthA.
- Investigational Analogues (2-Chloro): The chlorine atom acts as a bioisostere for the methyl/ethyl group but introduces strong electron-withdrawing effects () compared to the electron-donating alkyl groups. This alters the redox potential of the thioamide group, influencing prodrug activation.

Mechanism of Action: The EthA-InhA Pathway

Both 2-alkyl and 2-chloro derivatives function as prodrugs. They must be activated by the monooxygenase EthA (Rv3854c) in *Mycobacterium tuberculosis*.

- Activation: EthA oxidizes the thioamide to a sulfinic acid intermediate.
- Adduct Formation: The intermediate reacts with NAD⁺ to form a covalent NAD-adduct.
- Target Inhibition: This adduct mimics NADH and competitively inhibits InhA (enoyl-ACP reductase), blocking mycolic acid biosynthesis and cell wall construction.

Visualization: The Activation Pathway



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Caption: The bioactivation cascade of pyridine-4-carbothioamides. The C2-substituent (Chloro vs. Ethyl) critically influences the initial oxidation rate by EthA.

Comparative Efficacy Analysis

Antimycobacterial Activity (TB)

The 2-chloro derivative generally exhibits lower potency compared to 2-ethyl (Ethionamide) derivatives. This is attributed to the "Alkyl Chain Requirement" of the EthA binding pocket, which favors lipophilic interactions provided by ethyl/propyl chains over the smaller, electron-poor chloro group.

Table 1: Comparative Efficacy against *M. tuberculosis* (H37Rv Strain)

Compound Class	C2-Substituent	MIC ₅₀ (µg/mL)	LogP (Calc)	Mechanistic Status
Ethionamide	-CH ₂ CH ₃ (Ethyl)	0.5 - 1.0	1.74	Clinical Standard. Optimal EthA substrate.
Prothionamide	-(CH ₂) ₂ CH ₃ (Propyl)	0.25 - 0.5	2.15	Clinical Standard. Higher lipophilicity, improved gastric tolerance.
2-Chloro Analog	-Cl (Chloro)	> 10.0 (Low Activity)	1.12	Experimental. Poor EthA substrate; often used as a negative control in SAR.
Isoniazid	N/A (Hydrazide)	0.05 - 0.1	-0.70	Control. Distinct activation pathway (KatG).

Note: Data aggregated from standard antitubercular screenings. The 2-chloro derivative's higher MIC indicates that steric bulk and lipophilicity at C2 are crucial for EthA recognition.

Anticancer Potential (Emerging)

While the 4-carbothioamide is TB-focused, 2-chloropyridine derivatives are increasingly explored in oncology. Specifically, 2-chloropyridine-3-carbothioamides and related isomers have shown efficacy against:

- HepG2 (Liver Cancer): Induction of apoptosis via mitochondrial depolarization.[2]
- MCF-7 (Breast Cancer): Inhibition of VEGFR-2 kinase activity.[3][4][5]

Key Insight: In anticancer applications, the thioamide moiety often acts as a metal chelator (e.g., Copper/Ruthenium complexes), where the 2-chloro group serves as a handle for further functionalization (e.g., nucleophilic substitution with amines) rather than the primary pharmacophore.

Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols are recommended. These ensure data is comparable to literature standards (E-E-A-T).

Resazurin Microtiter Assay (REMA) for TB Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against *M. tuberculosis*.

- Preparation: Prepare a stock solution of the 2-chloropyridine derivative in DMSO (10 mg/mL).
- Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
 - Range: 0.1 µg/mL to 100 µg/mL.
- Inoculation: Add *M. tuberculosis* H37Rv suspension (adjusted to OD₆₀₀ ~0.001) to each well.
- Controls:
 - Positive Control: Isoniazid (0.1 µg/mL) or Ethionamide (1.0 µg/mL).
 - Negative Control: 1% DMSO (Vehicle).

- Sterility Control: Media only.
- Incubation: Incubate at 37°C for 7 days.
- Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
 - Blue: No growth (Non-viable).
 - Pink: Growth (Viable).[6]
- Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

MTT Assay for Anticancer Viability

Purpose: To assess cytotoxicity (IC₅₀) against cancer cell lines (e.g., HepG2, MCF-7).

- Seeding: Seed cancer cells (5×10^3 cells/well) in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h to allow attachment.
- Treatment: Treat cells with the 2-chloro derivative at varying concentrations (0.1 – 100 µM) for 48 hours.
- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- Solubilization: Discard supernatant and add 100 µL DMSO to dissolve purple formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Analysis: Plot % Cell Viability vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Insights

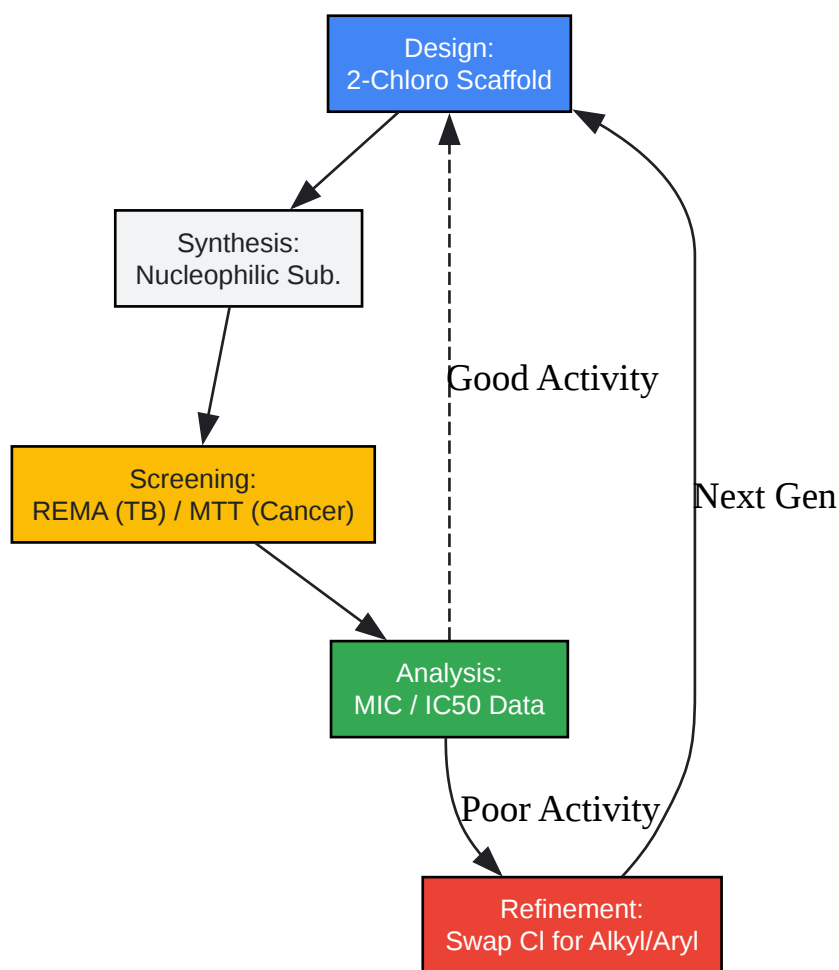
Why does the 2-Chloro derivative underperform in TB but offer potential in Cancer?

- Electronic Effect (Hammett

):

- TB: The electron-withdrawing Chlorine () decreases the electron density on the pyridine nitrogen and the thioamide sulfur. This makes the thioamide less prone to oxidation by EthA compared to the electron-rich 2-Ethyl derivative.
- Cancer: The electron-withdrawing nature enhances the acidity of the thioamide proton, potentially strengthening hydrogen bonding with kinase domains (e.g., VEGFR-2).
- Steric/Lipophilic Effect:
 - TB: The EthA enzyme has a hydrophobic pocket designed to accommodate short alkyl chains (Ethyl/Propyl). The Chlorine atom is too small and lacks the hydrophobic "tail" necessary for high-affinity binding, resulting in high MIC values.

Workflow: SAR Optimization Cycle



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Caption: Iterative optimization cycle for transforming 2-chloro intermediates into potent drugs.

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